Cocaine (hydrochloride)

Description

Historical Scientific Discoveries and Initial Academic Inquiry

The use of coca leaves dates back thousands of years in South America, where indigenous populations chewed them for their stimulant effects. sanctuarylodge.comboisestate.edu However, the scientific inquiry into its active component began in the 19th century.

The pivotal moment in the scientific history of cocaine was its isolation from coca leaves in 1860 by the German chemist Albert Niemann. sanctuarylodge.comnih.gov Niemann named the isolated alkaloid "cocaine." nih.gov Following Niemann's death, his work was continued by his disciple Wilhelm Lossen, who determined the correct chemical formula for the compound in 1865. nih.gov These discoveries paved the way for the production of purified cocaine and systematic investigation into its properties. sanctuarylodge.com

Early academic inquiry focused heavily on the compound's anesthetic properties. Although initial observations on its numbing effect on the tongue were noted by Niemann, it was researcher Basil von Anrep who, in 1880, published studies on its application in humans and suggested its use as a surgical anesthetic. sanctuarylodge.comnih.gov The breakthrough in its medical application came in 1884 when ophthalmologist Carl Koller, a close associate of Sigmund Freud, demonstrated its efficacy as a local anesthetic in eye surgery. nih.govsanctuarylodge.comkarger.com Koller's public demonstration marked the introduction of cocaine into clinical practice for local anesthesia. sanctuarylodge.comkarger.com This discovery quickly expanded, with William Stewart Halsted and Richard John Hall developing nerve and regional blocking techniques using cocaine injections. nih.gov By 1892, Carl Ludwig Schleich introduced infiltration anesthesia using a dilute solution of cocaine hydrochloride. karger.com

In the late 19th and early 20th centuries, purified cocaine hydrochloride was lauded in the medical community and became a component in various tonics and elixirs, including the original formulation of Coca-Cola. nih.govboisestate.eduarchaeologymag.com

Table 1: Key Historical Milestones in the Discovery and Initial Study of Cocaine

| Year | Discovery / Event | Key Figure(s) | Significance |

|---|---|---|---|

| 1860 | Isolation of the active alkaloid from coca leaves, which was named "cocaine". sanctuarylodge.comnih.gov | Albert Niemann | Enabled the study of the pure chemical compound. sanctuarylodge.com |

| 1865 | Determination of the correct chemical formula for cocaine. nih.gov | Wilhelm Lossen | Advanced the chemical understanding of the alkaloid. nih.gov |

| 1880 | Published findings on the application of cocaine to humans, suggesting its use as a surgical anesthetic. sanctuarylodge.comnih.gov | Basil von Anrep | One of the first experimental studies on its anesthetic potential in humans. nih.gov |

| 1884 | First practical demonstration of cocaine as a local anesthetic in ophthalmology. nih.govsanctuarylodge.com | Carl Koller | Led to the widespread medical adoption of cocaine for local anesthesia. nih.govkarger.com |

| 1884 | Development of nerve and regional blocking techniques. nih.gov | William S. Halsted, Richard J. Hall | Expanded the surgical applications of cocaine as an anesthetic. nih.gov |

| 1892 | Introduction of infiltration anesthesia using dilute cocaine hydrochloride solution. karger.com | Carl Ludwig Schleich | Refined the technique of local anesthesia. karger.com |

Evolution of Research Perspectives on the Chemical Compound

The initial enthusiasm for cocaine hydrochloride as a versatile medical tool began to wane as reports of its undesirable effects, including addiction, became more prevalent by the end of the 19th century. nih.govkarger.com This shift prompted a new direction in scientific research, moving from celebrating its clinical applications to investigating its complex and powerful effects on the brain. nih.gov

The focus of 20th and 21st-century research has been on elucidating the precise neurochemical mechanisms of cocaine hydrochloride. It is now understood that its primary mechanism of action is the inhibition of monoamine reuptake transporters in the brain. nih.govresearchgate.net Specifically, cocaine binds to and blocks the transporters for dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT). nih.govpatsnap.compatsnap.com This blockade prevents the reabsorption of these neurotransmitters from the synaptic cleft back into the presynaptic neuron, leading to their accumulation and an enhancement of their signaling activity. nih.govpatsnap.com

Table 2: Primary Neurotransmitter Transporters Affected by Cocaine Hydrochloride

| Transporter | Neurotransmitter | Primary Associated Effects of Increased Synaptic Concentration |

|---|---|---|

| Dopamine Transporter (DAT) | Dopamine | Euphoria, reinforcement, and addiction. patsnap.compatsnap.com |

| Norepinephrine Transporter (NET) | Norepinephrine | Increased arousal, alertness, and cardiovascular effects. patsnap.com |

| Serotonin Transporter (SERT) | Serotonin | Alterations in mood. patsnap.com |

Research has identified the mesolimbic dopamine system, often called the brain's reward pathway, as a critical site of cocaine's action. patsnap.comresearchgate.net This pathway, which includes the ventral tegmental area (VTA) and the nucleus accumbens, is heavily implicated in the reinforcing properties of the drug. patsnap.comresearchgate.net A landmark 1988 study by Gaetano Di Chiara and Assunta Imperato provided direct biochemical evidence for this, using in-vivo microdialysis in rats to show that cocaine significantly increases extracellular dopamine levels in the nucleus accumbens. nih.govencyclopedia.pub

More recent research has delved deeper into the long-term neuroadaptations induced by the compound. Studies in animal models show that repeated exposure to cocaine can lead to profound changes in neural circuits, including significant alterations in the neurotransmission of glutamate (B1630785), an excitatory neurotransmitter. boisestate.edu Furthermore, scientific investigation has explored how the physicochemical form of cocaine—the water-soluble hydrochloride salt versus the water-insoluble freebase form—influences its pharmacokinetic profile. nih.govunodc.org The hydrochloride salt is stable at high temperatures and does not volatilize, while the freebase form has a lower boiling point. nih.govencyclopedia.pub This has led to research comparing different routes of administration and their impact on the speed and magnitude of the drug's effects, which is a crucial variable in its abuse liability. nih.gov

The evolution of analytical chemistry has also been integral to cocaine research. Techniques such as microcrystal analysis and gas chromatography-mass spectrometry (GC/MS) are used to identify cocaine hydrochloride and its adulterants in seized samples, providing insights into trafficking and distribution patterns. uab.eduspiedigitallibrary.org

Structure

3D Structure of Parent

Properties

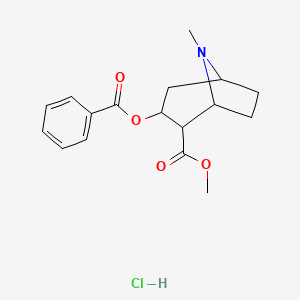

IUPAC Name |

methyl 3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21NO4.ClH/c1-18-12-8-9-13(18)15(17(20)21-2)14(10-12)22-16(19)11-6-4-3-5-7-11;/h3-7,12-15H,8-10H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIQVDUKEQYOJNR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1C(C(C2)OC(=O)C3=CC=CC=C3)C(=O)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical and Biosynthetic Pathways of Cocaine Hydrochoride

Natural Biosynthesis in Erythroxylum coca

The biosynthesis of cocaine within the Erythroxylum coca plant is a complex, multi-step enzymatic process that transforms simple amino acids into the characteristic tropane (B1204802) alkaloid structure. wikipedia.org This natural pathway involves two main phases: the formation of the N-methylpyrrolinium ring and the subsequent incorporation of a four-carbon unit to create the bicyclic tropane core. wikipedia.org

Precursor Compounds and Enzymatic Steps

The journey to cocaine begins with the amino acid L-ornithine, with L-arginine also serving as a key precursor to the tropane ring. wikipedia.org Through a series of enzymatic reactions, these precursors are converted into the core tropane structure.

The initial steps involve the decarboxylation of ornithine by the enzyme ornithine decarboxylase, a reaction dependent on pyridoxal (B1214274) phosphate (B84403) (PLP), to produce putrescine. wikipedia.org This putrescine molecule is then methylated by a SAM-dependent N-methylation reaction to yield N-methylputrescine. wikipedia.org An oxidative deamination of N-methylputrescine, catalyzed by diamine oxidase, results in an aminoaldehyde, which then forms a Schiff base, leading to the N-methyl-Δ¹-pyrrolinium cation. wikipedia.org

The subsequent formation of the tropane ring requires additional carbon atoms, which are supplied by acetyl-CoA. wikipedia.org Two units of acetyl-CoA are added to the N-methyl-Δ¹-pyrrolinium cation. wikipedia.org This leads to the formation of 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid, which then cyclizes to form methylecgonone, the first intermediate with the defining tropane structure. researchgate.netoup.com

The process continues with the stereospecific reduction of the keto group at the C3 position of methylecgonone. This reaction is catalyzed by methylecgonone reductase (MecgoR), an NADPH-dependent enzyme, which specifically produces the 3β-hydroxy compound, methylecgonine (B8769275). oup.commdpi.com The final step is the esterification of methylecgonine. nih.gov

Table 1: Key Precursors and Enzymes in Cocaine Biosynthesis

| Precursor Compound | Enzyme | Resulting Intermediate |

|---|---|---|

| L-Ornithine / L-Arginine | Ornithine decarboxylase | Putrescine |

| Putrescine | SAM-dependent N-methyltransferase | N-methylputrescine |

| N-methylputrescine | Diamine oxidase | Aminoaldehyde |

| N-methyl-Δ¹-pyrrolinium cation + 2x Acetyl-CoA | Polyketide synthase | 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid |

| 4-(1-methyl-2-pyrrolidinyl)-3-oxobutanoic acid | CYP81-Family Monooxygenase | Methylecgonone |

| Methylecgonone | Methylecgonone reductase (MecgoR) | Methylecgonine |

| Methylecgonine + Benzoyl-CoA | Cocaine synthase | Cocaine |

Cocaine Synthase Activity and Localization

The terminal step in the biosynthesis of cocaine is the benzoylation of the 3β-hydroxyl group of methylecgonine. mdpi.comnih.gov This reaction is catalyzed by cocaine synthase, an enzyme belonging to the BAHD family of acyltransferases. nih.govdb-thueringen.de This enzyme utilizes benzoyl-CoA as the acyl donor to form the benzoate (B1203000) ester, resulting in the final cocaine molecule. mdpi.comnih.gov Cocaine synthase is also capable of using cinnamoyl-CoA to produce cinnamoylcocaine. researchgate.netnih.gov

Unlike the tropane alkaloid biosynthesis in Solanaceae plants which primarily occurs in the roots, the synthesis of cocaine in E. coca takes place in the plant's aerial parts. nih.gov Research has shown that cocaine synthase activity is highest in young, developing leaves. researchgate.netnih.gov Immunolocalization studies have pinpointed the enzyme, along with the penultimate enzyme methylecgonone reductase, to the palisade parenchyma and spongy mesophyll tissues of the leaves. mdpi.comnih.gov The final product, cocaine, is also found concentrated in these same tissues, particularly in the palisade layer, indicating that synthesis and storage occur in the same location within the leaf. mdpi.comresearchgate.net

Synthetic Methods for Cocaine Hydrochloride

The synthesis of cocaine and its conversion to the water-soluble hydrochloride salt can be achieved through various chemical routes, ranging from the extraction and modification of natural precursors to complete laboratory synthesis from simple molecules.

Conversion from Coca Leaf Extracts

The most prevalent method for producing cocaine hydrochloride starts with the extraction of alkaloids from the leaves of the coca plant. researchgate.netnih.gov This process is typically a multi-step procedure performed in clandestine laboratories. researchgate.net

Extraction to Coca Paste : Dried coca leaves are first moistened with an alkaline substance, such as lime water, to free the cocaine base. europa.eu They are then macerated and extracted with an organic solvent, most commonly kerosene (B1165875). researchgate.neteuropa.eu The cocaine base is then extracted from the kerosene into an aqueous solution of sulfuric acid, forming cocaine sulfate. europa.eu This acidic solution is then neutralized, causing the crude cocaine base, known as coca paste, to precipitate. europa.eu The purity of coca paste can range from 30% to 80%. researchgate.net

Purification to Cocaine Base : The coca paste undergoes a purification step to remove impurities like other alkaloids (e.g., cis- and trans-cinnamoylcocaine) and inorganic salts. researchgate.net This is often achieved by dissolving the paste in dilute sulfuric acid and treating it with an oxidizing agent, such as potassium permanganate, which selectively destroys many of the impurities. europa.eu After filtration, the solution is again made alkaline to precipitate a purer form of cocaine base. europa.eu

Conversion to Cocaine Hydrochloride : The purified cocaine base is dissolved in a solvent like diethyl ether or acetone. europa.euunodc.org Concentrated hydrochloric acid is then added to this solution. europa.eu This causes the cocaine hydrochloride salt, which is insoluble in the solvent, to precipitate as a white crystalline solid. unodc.orgdea.gov The solid is then filtered and dried to yield the final product. unodc.org

Laboratory Synthesis Approaches

Total synthesis of cocaine in a laboratory setting, while not economically viable for illicit production, has been a significant achievement in organic chemistry, confirming the molecule's structure. europa.eunih.gov

Willstätter's Synthesis (1901) : The first total synthesis of cocaine was accomplished by Richard Willstätter. wikipedia.orgnih.gov His lengthy, multi-step synthesis started from tropinone (B130398), a related bicyclic ketone. nih.govwikipedia.org This seminal work was crucial in elucidating the exact chemical structure of cocaine. nih.gov Willstätter's route to tropinone itself was complex, beginning with cycloheptanone. wikipedia.org A later approach involved reacting succinic dialdehyde, methylamine, and the monomethyl ester of acetonedicarboxylic acid to produce racemic cocaine. wisc.edu

Robinson's Biomimetic Synthesis of Tropinone (1917) : While not a direct synthesis of cocaine, Robert Robinson's one-pot synthesis of tropinone was a landmark achievement. wikipedia.org Mimicking the plant's biosynthetic pathway, he combined succinaldehyde, methylamine, and acetonedicarboxylic acid, demonstrating a tandem "double Mannich" reaction. wikipedia.org This elegant and efficient approach provided a much more practical route to the core tropane skeleton.

Modern Synthetic Routes : Most modern total syntheses of cocaine focus on efficiently creating the key intermediate (±)-2-carbomethoxytropinone (2-CMT). nih.govresearchgate.net From 2-CMT, a reduction step (often using sodium amalgam) yields a mixture of methylecgonine (EME) and its diastereomer, pseudoecgonine (B1221877) methyl ester (PEME). researchgate.netgoogle.com After separating the desired EME isomer, the final step is benzoylation. This is typically achieved by reacting EME with benzoyl chloride in the presence of a base like pyridine (B92270) to form cocaine. researchgate.net The cocaine base is then converted to the hydrochloride salt. researchgate.net Other advanced strategies, such as those developed by E.J. Corey and others, have utilized different starting materials and catalytic, enantioselective reactions to create the tropane ring system with high stereocontrol. nih.govbuffalo.edu

Table 2: Comparison of Selected Laboratory Synthesis Approaches

| Synthesis Name/Method | Key Starting Materials | Key Intermediates | Significance |

|---|---|---|---|

| Willstätter Synthesis | Tropinone (initially from cycloheptanone) | Ecgonine (B8798807) | First total synthesis, confirmed the structure of cocaine. nih.govwikipedia.org |

| Robinson Synthesis | Succinaldehyde, methylamine, acetonedicarboxylic acid | Tropinone | Classic, biomimetic one-pot synthesis of the tropane core. wikipedia.org |

| Modern 2-CMT Route | Methylamine, acetonedicarboxylic acid, succindialdehyde | (±)-2-carbomethoxytropinone (2-CMT), Methylecgonine (EME) | A common forensic and laboratory route; focuses on efficient creation of 2-CMT. researchgate.net |

| Corey Synthesis | Various (e.g., norbornadiene for related structures) | Chiral intermediates | Employs advanced strategies like convergent synthesis and chiral catalysts for high stereoselectivity. buffalo.edugoogle.com |

Molecular Architecture and Stereochemical Considerations

Tropane (B1204802) Alkaloid Classification and Core Structure

Cocaine is classified as a tropane alkaloid, a class of naturally occurring compounds characterized by the presence of a tropane ring in their chemical structure. wikipedia.orgebi.ac.uk This bicyclic [3.2.1] system forms the core of the cocaine molecule. wikipedia.org The full chemical name for cocaine hydrochloride is methyl (1R,2R,3S,5S)-3-(benzoyloxy)-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate;hydrochloride. nih.gov The tropane skeleton is biosynthesized in the leaves of plants such as Erythroxylum coca. wikipedia.orggoogle.com

The fundamental structure of cocaine consists of a seven-membered ring (the tropane ring) with a nitrogen bridge. Key functional groups attached to this core are a methyl ester at the C-2 position and a benzoate (B1203000) group at the C-3 position. The hydrochloride salt is formed by the protonation of the tertiary amine in the tropane ring.

Table 1: Core Structural Features of Cocaine Hydrochloride

| Feature | Description |

|---|---|

| Core Skeleton | Tropane (8-methyl-8-azabicyclo[3.2.1]octane) |

| Key Substituents | Methyl ester at C-2, Benzoate at C-3 |

| Salt Form | Hydrochloride salt at the tropane nitrogen |

Stereoisomerism and Biological Activity

The cocaine molecule possesses four chiral centers, which gives rise to eight possible stereoisomers. cas.czwikipedia.org These diastereomers are known as cocaine, pseudococaine, allococaine, and allopseudococaine. cas.czvulcanchem.com The naturally occurring and most biologically active form is (-)-cocaine. nih.gov The specific spatial arrangement of the substituents on the tropane ring is crucial for its interaction with biological targets. While other stereoisomers may exhibit some local anesthetic properties, they are significantly less potent than the natural isomer. cas.cz

The stereochemistry at the C-2 and C-3 positions, where the carbomethoxy and benzoyloxy groups are attached, respectively, is particularly important. Variations in the orientation of these groups lead to the different diastereomers.

Table 2: Diastereomers of Cocaine

| Diastereomer | Relationship to Cocaine |

|---|---|

| Pseudococaine | Epimer at C-3 |

| Allococaine | Epimer at C-2 |

| Allopseudococaine | Epimer at both C-2 and C-3 |

Conformational Analysis in Solution and Crystalline States

The tropane ring of cocaine hydrochloride is not rigid and can adopt different conformations, primarily the chair and boat forms. cas.cz X-ray crystallography studies have shown that in the crystalline state, cocaine hydrochloride predominantly adopts a chair conformation with the N-methyl group in an equatorial position. cas.czcdnsciencepub.com This conformation is stabilized by a hydrogen bond. cas.cz

However, the conformation in solution can differ from that in the solid state. cas.cznih.govresearchgate.net Studies have indicated that while the chair form is still dominant in aqueous solutions, the flexibility of the molecule allows for a variety of conformations, which may be influenced by the solvent. cas.czkcl.ac.uk For instance, in deuterated dichloromethane, an axial isomer of the N-methyl group has been observed in addition to the equatorial isomer. cas.cz This conformational flexibility is significant as it can influence how the molecule interacts with its biological receptors. nih.gov

Spectroscopic Methods for Conformational Elucidation

A variety of spectroscopic techniques have been employed to study the conformation of cocaine hydrochloride. Traditional methods like infrared (IR) and Raman spectroscopy can provide characteristic vibrational bands for identification. cas.czresearchgate.net For example, strong Raman signals for cocaine hydrochloride are observed around 1713 cm⁻¹ (C=O stretching) and 1203 cm⁻¹ (C-O-C bending). cas.cz

More advanced chiroptical techniques, such as electronic circular dichroism (ECD), vibrational circular dichroism (VCD), and Raman optical activity (ROA), have proven to be highly sensitive to the conformational state of the molecule in solution. cas.cznih.govresearchgate.net These methods have been instrumental in demonstrating that the predominant conformation of cocaine hydrochloride in an aqueous solution differs from its crystal structure. cas.czvulcanchem.com The greater number of well-resolved bands in ROA spectra, in particular, offers rich structural information. nih.govresearchgate.net

Computational Modeling for Structural Prediction

Computational modeling, particularly using density functional theory (DFT), has become an invaluable tool for predicting the structure and conformational energetics of cocaine hydrochloride. nih.govworldwidejournals.com These theoretical calculations complement experimental spectroscopic data and help in the assignment of vibrational bands. nih.gov

Molecular dynamics (MD) simulations have also been used to investigate the behavior of cocaine hydrochloride in solution, highlighting key differences in hydration and conformation compared to its freebase form. kcl.ac.uknih.gov These simulations have shown that minor rotations in the carbomethoxy side chain can lead to significant changes in the molecule's interaction with the surrounding solvent molecules. kcl.ac.uk Such computational approaches are crucial for understanding the dynamic nature of the molecule and for the rational design of potential therapeutic agents. uky.edu

Pharmacology and Neurobiological Mechanisms of Action

Interactions with Monoamine Transporters

Cocaine is a non-selective, competitive inhibitor of monoamine transporters. wikipedia.org It binds to the dopamine (B1211576) (DAT), serotonin (B10506) (SERT), and norepinephrine (B1679862) (NET) transporters, blocking the reuptake of their respective neurotransmitters from the synaptic cleft. nih.govpatsnap.com This inhibition leads to an accumulation of dopamine, serotonin, and norepinephrine in the synapse, enhancing their signaling. nih.govpatsnap.com

Dopamine Transporter (DAT) Binding and Inhibition

Cocaine's interaction with the dopamine transporter (DAT) is considered the principal mechanism behind its rewarding and reinforcing effects. nih.govnih.gov By binding to DAT, cocaine competitively inhibits the reuptake of dopamine, leading to elevated extracellular dopamine concentrations, particularly in the brain's reward pathways like the mesolimbic dopamine system. patsnap.comnih.govjneurosci.org This overstimulation of dopamine receptors produces feelings of euphoria and increased energy. patsnap.com

The binding of cocaine to DAT is a complex process. It is thought that cocaine initially binds to a site on the transporter that does not directly overlap with the dopamine binding site. acs.orgpsu.edu This initial binding may then induce a conformational change in the transporter, allowing cocaine to move to a site that does overlap with the dopamine binding site, thus blocking dopamine transport. acs.org The presence of sodium ions can increase the affinity of cocaine for DAT. cpn.or.kr Studies have identified specific amino acid residues within the DAT protein that are crucial for cocaine binding. For instance, the residue Phe155 in DAT is believed to be near the 2β position of cocaine analogs and contributes to the binding site. psu.edu

The potency of cocaine analogs in producing self-administration behavior correlates with their affinity for DAT, but not for SERT or NET. pnas.org While mice lacking the DAT still self-administer cocaine, suggesting other mechanisms are at play, the primary reinforcing effects are strongly linked to DAT inhibition. cpn.or.krpnas.org

Serotonin Transporter (SERT) Binding and Inhibition

Cocaine also binds to and inhibits the serotonin transporter (SERT), preventing the reuptake of serotonin and leading to its accumulation in the synaptic cleft. nih.govjefferson.edu This action contributes to the complex behavioral and psychological effects of the drug, including alterations in mood, which can range from euphoria to anxiety. patsnap.com The affinity of cocaine for SERT is comparable to its affinity for DAT.

In some contexts, particularly in the absence of functional dopamine transporters, the inhibition of SERT by cocaine can lead to an increase in dopamine levels in certain brain regions, suggesting a complex interplay between the serotonin and dopamine systems. pnas.org However, the primary rewarding effects of cocaine are not thought to be directly mediated by its action on SERT. pnas.org

Norepinephrine Transporter (NET) Binding and Inhibition

Cocaine binds to the norepinephrine transporter (NET) and inhibits the reuptake of norepinephrine. nih.govjefferson.edu This leads to increased levels of norepinephrine in the synapse, contributing to the stimulant effects of cocaine, such as heightened alertness, increased heart rate, and elevated blood pressure. patsnap.comjefferson.edu The affinity of cocaine for NET is generally lower than its affinity for DAT and SERT. tocris.com

Chronic exposure to cocaine can lead to an up-regulation of NET function and surface expression, a process that involves the phosphorylation of the transporter by p38 mitogen-activated protein kinase. nih.gov This neuroadaptation may contribute to some of the long-term effects of cocaine use. nih.gov

Table 1: Inhibitory Constants (Ki) of Cocaine for Monoamine Transporters

| Transporter | Ki (nM) |

|---|---|

| Dopamine Transporter (DAT) | 267 |

| Serotonin Transporter (SERT) | 392 |

| Norepinephrine Transporter (NET) | 872 |

Data from Tocris Bioscience. tocris.com

Modulation of Ion Channels

Voltage-Gated Sodium Channel Blockade

In addition to its effects on monoamine transporters, cocaine hydrochloride acts as a local anesthetic by blocking voltage-gated sodium channels in neuronal cell membranes. nih.govdrugs.com This action is responsible for its clinical use in numbing mucous membranes for certain surgical procedures. drugs.comeuropa.eu

Cocaine binds to a site within the pore of the sodium channel, preventing the influx of sodium ions that is necessary for the generation and conduction of nerve impulses. drugs.comfrontiersin.org This leads to a reversible loss of sensation in the area where it is applied. nih.gov The block produced by cocaine is use-dependent, meaning it is more pronounced when the nerve is repetitively stimulated. nih.govnih.gov This is because cocaine has a higher affinity for the open and inactivated states of the sodium channel, which are more prevalent during neuronal activity. nih.govnih.gov The binding of cocaine stabilizes the inactivated state of the channel, making it less available to open in response to depolarization. nih.gov

Other Receptor Interactions

While the primary actions of cocaine are on monoamine transporters and sodium channels, research has suggested potential interactions with other receptor systems, although these are generally considered to be less significant in mediating its main psychoactive effects.

Sigma-1 Receptor Agonism

Neuroadaptations and Synaptic Plasticity

Cocaine hydrochloride primarily acts by blocking the reuptake of the neurotransmitters dopamine, norepinephrine, and serotonin from the synaptic cleft. patsnap.com This inhibition of the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT) leads to an accumulation of these neurotransmitters, resulting in enhanced and prolonged signaling. patsnap.com The most significant of these effects is on the dopamine system, particularly the mesolimbic pathway, which is central to the brain's reward system. patsnap.com

Repeated exposure to cocaine induces persistent neuroadaptations in these neurotransmitter systems. jneurosci.orgresearchgate.net These changes include alterations in glutamate (B1630785) transmission, which plays a crucial role in the long-term synaptic plasticity associated with cocaine use. researchgate.netnih.gov Maladaptive forms of neuroplasticity in glutamatergic signaling within the nucleus accumbens are thought to contribute to cocaine-seeking behavior. nih.gov Cocaine exposure can lead to changes in glutamate release, reuptake, and receptor expression. researchgate.net

One of the most significant and long-lasting neuroadaptations following repeated cocaine exposure is the accumulation of the transcription factor ΔFosB (a truncated splice variant of FosB) in the nucleus accumbens and other brain regions. nih.govnih.gov Unlike other Fos family proteins, which are induced transiently, ΔFosB is highly stable and persists for long periods, contributing to long-term changes in gene expression. nih.gov

The induction of ΔFosB is mediated by the activation of the cAMP response element-binding protein (CREB). pnas.org Cocaine administration leads to the recruitment of CREB-binding protein (CBP), which then acetylates histones at the fosB promoter, leading to its expression. pnas.org Over time, this leads to the accumulation of ΔFosB. pnas.org Elevated levels of ΔFosB have been shown to enhance the rewarding effects of cocaine and increase an animal's motivation to self-administer the drug. nih.govjneurosci.org This transcription factor is believed to play a critical role in the transition to a compulsive drug-seeking state by altering the expression of numerous target genes. biorxiv.org

Repeated administration of cocaine leads to significant structural changes in neurons, particularly in the nucleus accumbens and prefrontal cortex. umich.edunih.gov One of the most prominent of these changes is an increase in the density of dendritic spines on medium spiny neurons in the nucleus accumbens and pyramidal cells in the prefrontal cortex. umich.eduresearchgate.net Dendritic spines are small protrusions on dendrites that receive excitatory synaptic inputs, and an increase in their number suggests a reorganization of synaptic connectivity. umich.edu

This cocaine-induced increase in dendritic spine density has been observed to be stable in dopamine D1 receptor-containing neurons. nih.gov The formation and maintenance of these new spines are associated with the expression of ΔFosB. nih.gov Furthermore, signaling pathways involving brain-derived neurotrophic factor (BDNF) and its receptor TrkB are necessary for the initial induction of these spine density increases. pnas.org These structural alterations are thought to be a key component of the long-lasting changes in synaptic plasticity that underlie the persistent behavioral consequences of cocaine use. umich.edunih.gov

| Brain Region | Neuronal Change | Associated Factors |

| Nucleus Accumbens | Increased dendritic spine density on medium spiny neurons. umich.edunih.gov | ΔFosB expression, nih.gov BDNF-TrkB signaling. pnas.org |

| Prefrontal Cortex | Increased dendritic branching and spine density on pyramidal cells. umich.edu | Not specified |

| Nucleus Accumbens | Increased incidence of branched dendritic spines. umich.edu | Not specified |

Impact on Brain Glucose Metabolism

The study of brain glucose metabolism provides a critical window into the functional activity of the brain. Techniques such as Positron Emission Tomography (PET) combined with the glucose analog 2-deoxy-2-[18F]fluoro-D-glucose (FDG) allow for the noninvasive measurement of cerebral metabolic rates of glucose (CMRglu), serving as a key marker for brain function. pnas.orgfrontiersin.org This methodology has been extensively applied to understand the neurobiological impact of psychoactive substances, including cocaine hydrochloride. Research has revealed that cocaine administration alters glucose utilization in the brain, although the specific effects can vary significantly depending on the species, the brain region, and the duration of exposure. nih.govpsychiatryonline.orgjneurosci.org

Detailed Research Findings

Species-Dependent Metabolic Responses: The effect of acute cocaine administration on brain glucose metabolism is not uniform across species. In rats, studies have shown that cocaine generally increases cerebral metabolism, with the effects being most prominent in subcortical dopaminergic circuits. psychiatryonline.orgjneurosci.org Conversely, in primates, including monkeys and humans, acute cocaine administration typically leads to a decrease in brain glucose utilization. nih.govjneurosci.org For instance, a study in experienced human polydrug abusers found that intravenous cocaine hydrochloride produced an average global reduction of 14% in glucose utilization, which was associated with feelings of euphoria. pnas.orgnih.gov Similarly, research on cynomolgus monkeys showed that cocaine infusion decreased glucose consumption in a distinct set of interconnected limbic regions. jneurosci.org The metabolic response in mice appears to be more aligned with that of primates, showing decreases in metabolism after acute cocaine administration. nih.gov This interspecies variation may be attributable to differences in neuroanatomical complexity between rodents and primates. psychiatryonline.org

Table 1: Species-Specific Effects of Acute Cocaine on Brain Glucose Metabolism

| Species | Effect on Global/Regional Glucose Metabolism | Key Findings |

|---|---|---|

| Humans | Decrease | A 14% global reduction in the cerebral metabolic rate for glucose was observed, associated with euphoria. pnas.orgnih.gov Significant decrements were noted in most neocortical areas, basal ganglia, and thalamus. nih.gov |

| Non-human Primates | Decrease | In cynomolgus monkeys, cocaine decreased glucose utilization in limbic cortex, ventral striatum, and anterior thalamus. jneurosci.org In cocaine-naïve rhesus monkeys, however, an increase in metabolism was seen in the prefrontal cortex. frontiersin.org |

| Rats | Increase | Metabolism increases, primarily in subcortical regions. psychiatryonline.orgjneurosci.org |

| Mice | Decrease | Whole-brain metabolism decreased by 15% in normal mice following acute cocaine administration. nih.gov |

Regional Effects on Brain Metabolism: Cocaine-induced changes in glucose metabolism are highly localized to specific neural circuits, particularly the cortico-striatal-thalamic pathways implicated in reward and executive function. plos.orgplos.org

Human Studies: In human subjects, acute cocaine administration led to significant metabolic decreases in 26 of 29 brain regions studied, including all neocortical areas, the basal ganglia, parts of the hippocampal formation, the thalamus, and the midbrain. nih.gov No significant changes were observed in the pons or cerebellum. nih.gov During withdrawal, patients studied within a week of last use showed higher global and regional brain metabolism in the basal ganglia and orbitofrontal cortex compared to healthy individuals. psychiatryonline.org This elevated metabolism was correlated with cocaine craving. psychiatryonline.org Chronic cocaine use is associated with dysfunction in the cortico-striatal-thalamic circuitry and cognitive deficits. plos.orgplos.org

Non-Human Primate Studies: In cynomolgus monkeys, cocaine decreased glucose utilization in the nucleus accumbens, caudate, putamen, orbitofrontal cortex, and entorhinal cortex. jneurosci.org These affected cortical regions send dense projections to the nucleus accumbens, suggesting that altered cortical activity may drive the metabolic changes in the ventral striatum. jneurosci.org Studies in rhesus monkeys with a history of cocaine self-administration showed that acute cocaine exposure enhanced metabolic activity, with the activation expanding throughout the cortex as drug exposure increased. nih.gov

Rodent Studies: In rats that self-administered cocaine, significant decreases in brain glucose metabolism were found in several regions, including the posterior thalamic nuclei, caudate putamen, ventral pallidum, and amygdala. plos.org In contrast, an increase in metabolism was observed in the primary somatosensory cortex. plos.org Studies in mice revealed that acute cocaine administration caused regional metabolic decreases in the olfactory bulb, motor cortex, striatum, hippocampus, and thalamus. nih.gov

The dopaminergic system plays a crucial role in these metabolic changes. The reduction in dopamine associated with cocaine dependency is thought to contribute to the observed decrease in brain glucose metabolism in regions like the striatum. plos.orgplos.org Research using dopamine transporter (DAT) knockout mice has helped to clarify these mechanisms. In mice lacking DAT, the metabolic decreases induced by cocaine were significantly attenuated, suggesting that the blockade of DAT is the primary driver of these effects. nih.gov

Table 2: Regional Brain Glucose Metabolism Changes Induced by Cocaine

| Species | Brain Region | Effect of Cocaine |

|---|---|---|

| Humans | Global | Decrease (Acute) nih.gov |

| Orbitofrontal Cortex, Basal Ganglia | Decrease (Acute) nih.gov, Increase (Withdrawal) psychiatryonline.org | |

| Neocortex, Thalamus, Hippocampal Formation | Decrease (Acute) nih.gov | |

| Non-human Primates | Ventral Striatum (Nucleus Accumbens) | Decrease jneurosci.org |

| Limbic Cortex (Orbitofrontal, Entorhinal) | Decrease jneurosci.org | |

| Prefrontal Cortex | Increase (in monkeys with cocaine history) nih.gov | |

| Rats | Caudate Putamen, Ventral Pallidum, Amygdala | Decrease plos.org |

| Primary Somatosensory Cortex | Increase plos.org |

| Mice | Striatum, Hippocampus, Thalamus | Decrease nih.gov |

Metabolism and Biotransformation Pathways

Major Metabolites and Hydrolysis Pathways

Hydrolysis is the principal route of cocaine metabolism, accounting for the transformation of approximately 95% of the administered dose. This process leads to the formation of two major metabolites: benzoylecgonine (B1201016) (BE) and ecgonine (B8798807) methyl ester (EME). nih.gov These metabolites are generally considered pharmacologically inactive. oup.comnih.gov

Benzoylecgonine is a primary and major metabolite of cocaine, formed through the hydrolysis of the methyl ester group of the parent molecule. wikipedia.orgnih.govresearchgate.net This metabolic reaction accounts for approximately 45% of cocaine biotransformation. amegroups.org The formation of BE occurs through two main mechanisms:

Enzymatic Hydrolysis: In the liver, the hydrolysis of cocaine to BE is catalyzed by human carboxylesterase-1 (hCE-1). amegroups.orgnih.govmdpi.com

Spontaneous Chemical Hydrolysis: Cocaine can also undergo non-enzymatic hydrolysis to BE at the physiological pH of the body. nih.govmdpi.com

Due to its prevalence and longer half-life compared to cocaine, benzoylecgonine is the primary compound targeted in most cocaine urinalyses to screen for drug use. wikipedia.orgpsu.edu

Ecgonine methyl ester is the other major product of cocaine hydrolysis, resulting from the cleavage of the benzoyl ester group. nih.govresearchgate.net This pathway is responsible for metabolizing about 40% of a cocaine dose. amegroups.org The formation of this pharmacologically inactive metabolite is catalyzed by specific enzymes: oup.comnih.govmdpi.com

Plasma Butyrylcholinesterase (BChE): This enzyme, present in plasma and other tissues, mediates the hydrolysis of cocaine to EME. nih.govoup.comamegroups.org

Hepatic Carboxylesterase 2 (hCE2): This liver enzyme also contributes to the formation of EME. nih.govmdpi.com

Studies have confirmed that EME is a major metabolite alongside BE, with significant amounts excreted in urine following cocaine administration. nih.gov

Both of the major hydrolytic metabolites, benzoylecgonine and ecgonine methyl ester, can undergo further hydrolysis to produce ecgonine. nih.govmdpi.comscielo.br This subsequent breakdown represents the final step in the primary hydrolysis pathway of cocaine before excretion.

Interactive Data Table: Major Metabolic Pathways of Cocaine

| Metabolite | Precursor | Key Enzymes | Percentage of Metabolism | Pathway |

| Benzoylecgonine (BE) | Cocaine | Hepatic Carboxylesterase-1 (hCE-1) | ~45% amegroups.org | Methyl Ester Hydrolysis researchgate.net |

| Ecgonine Methyl Ester (EME) | Cocaine | Butyrylcholinesterase (BChE), Hepatic Carboxylesterase-2 (hCE2) | ~40% amegroups.org | Benzoyl Ester Hydrolysis nih.govresearchgate.net |

| Ecgonine (EC) | Benzoylecgonine, Ecgonine Methyl Ester | Esterases | N/A | Secondary Hydrolysis nih.govmdpi.com |

Ecgonine Methyl Ester (EME) Formation

Minor Metabolic Pathways

In addition to hydrolysis, cocaine undergoes metabolism through minor pathways, primarily involving oxidation by the cytochrome P450 enzyme system in the liver. These pathways produce several pharmacologically active and inactive metabolites.

A minor but significant metabolic route is the N-demethylation of cocaine, which forms the active metabolite norcocaine (B1214116) (NCOC). oup.comnih.govmdpi.com This pathway accounts for approximately 5% of cocaine metabolism. nih.govmdpi.com The reaction is catalyzed by cytochrome P450 enzymes, with CYP3A4 being the primary isoenzyme responsible in humans. nih.govmdpi.commdpi.comjcami.eu Norcocaine is itself pharmacologically active and can undergo further metabolism. attolife.co.uktaylorandfrancis.com Research indicates that this N-demethylation can occur through two distinct microsomal routes: a direct pathway catalyzed by cytochrome P-450 and a two-step reaction involving the formation of a cocaine N-oxide intermediate by FAD-containing monooxygenase, which is then demethylated by cytochrome P-450. nih.gov

Another minor biotransformation pathway involves the hydroxylation of the benzoyl ring of the cocaine molecule, producing meta-hydroxycocaine (m-OH-COC) and para-hydroxycocaine (p-OH-COC). oup.comnih.gov This oxidative reaction is catalyzed by hepatic microsomal enzymes. nih.gov Studies in animal models have shown that hepatic microsomes catalyze the formation of both m- and p-hydroxycocaines, with the total amount being significantly less than that of norcocaine, the predominant microsomal metabolite. nih.gov p-Hydroxycocaine has been identified as an active metabolite of cocaine. nih.gov These hydroxylated metabolites are considered valuable for distinguishing between actual drug consumption and external contamination in forensic analyses.

Interactive Data Table: Minor Metabolic Pathways of Cocaine

| Metabolite | Precursor | Key Enzymes | Pathway |

| Norcocaine (NCOC) | Cocaine | Cytochrome P450 (CYP3A4 in humans) nih.govmdpi.commdpi.com | N-Demethylation oup.comnih.gov |

| p-Hydroxycocaine (p-OH-COC) | Cocaine | Hepatic Microsomal Enzymes nih.gov | Aromatic Hydroxylation oup.com |

| m-Hydroxycocaine (m-OH-COC) | Cocaine | Hepatic Microsomal Enzymes nih.gov | Aromatic Hydroxylation oup.com |

N-Demethylation to Norcocaine

Interactions with Ethanol (B145695) Metabolism: Cocaethylene (B1209957) Formation

When cocaine and ethanol are consumed concurrently, a unique and pharmacologically active metabolite called cocaethylene is formed in the liver. wikipedia.orgrecovered.org This process occurs through a transesterification reaction, where the methyl group on the cocaine molecule is exchanged for an ethyl group from ethanol. recovered.orgproteopedia.org This reaction is catalyzed by the same hepatic enzymes responsible for the normal hydrolysis of cocaine, specifically human carboxylesterase-1 (hCE1). wikipedia.orgproteopedia.orgresearchgate.net

Normally, cocaine is metabolized via hydrolysis into two major, but biologically inactive, metabolites: benzoylecgonine and ecgonine methyl ester. wikipedia.orgmdpi.com However, in the presence of ethanol, a portion of the cocaine bypasses this hydrolytic pathway and instead undergoes transesterification, leading to the production of cocaethylene. wikipedia.orgrecovered.org

Research findings indicate that cocaethylene possesses a longer half-life in the body compared to cocaine and exhibits a greater affinity for the dopamine (B1211576) transporter, which may contribute to its enhanced toxic effects. researchgate.netsouthampton.ac.uk Studies have shown that the clearance of both cocaine and cocaethylene is reduced by about 20% when administered with ethanol. nih.gov Furthermore, benzoylecgonine has been identified as a major metabolite of cocaethylene, indicating that cocaethylene itself is further metabolized by carboxylesterases. nih.gov The formation of cocaethylene is a significant factor in the increased morbidity associated with the combined use of cocaine and ethanol. nih.gov

Table 1: Metabolic Reactions of Cocaine in the Presence and Absence of Ethanol

| Condition | Primary Metabolic Reaction | Key Enzyme | Primary Metabolite(s) | Metabolite Activity |

|---|---|---|---|---|

| Cocaine alone | Hydrolysis | hCE1, hCE2, Butyrylcholinesterase | Benzoylecgonine, Ecgonine methyl ester | Inactive |

| Cocaine with Ethanol | Transesterification | hCE1 | Cocaethylene | Active |

Enzymatic Catalysis of Metabolism (e.g., Butyrylcholinesterase)

The enzymatic breakdown of cocaine is critical to its detoxification and elimination from the body. Several enzymes are involved in this process, with butyrylcholinesterase (BChE) and human carboxylesterases (hCE1 and hCE2) playing the most significant roles. researchgate.netresearchgate.netnih.gov

Butyrylcholinesterase (BChE): Found in human plasma, BChE is a primary enzyme responsible for the hydrolysis of cocaine. researchgate.netphysiology.org It metabolizes cocaine at the benzoyl ester group, breaking it down into ecgonine methyl ester and benzoic acid, which are pharmacologically inactive. pnas.orgnih.gov The catalytic activity of BChE against the naturally occurring (-)-cocaine is relatively low. pnas.org However, enhancing BChE activity is a recognized therapeutic strategy to accelerate cocaine metabolism. nih.gov Studies have shown that exogenously administered BChE can significantly reduce the half-life of cocaine in plasma. nih.gov

Human Carboxylesterases (hCEs): These enzymes are predominantly located in the liver and are crucial for cocaine metabolism. proteopedia.orgnih.gov

hCE1 (human liver carboxylesterase 1): This enzyme primarily catalyzes the hydrolysis of the methyl ester of cocaine to produce the inactive metabolite benzoylecgonine. proteopedia.orgnih.gov As mentioned previously, hCE1 is also the enzyme responsible for the transesterification of cocaine with ethanol to form cocaethylene. researchgate.net

hCE2 (human liver carboxylesterase 2): In contrast to hCE1, hCE2 catalyzes the hydrolysis of the benzoyl ester of cocaine, yielding ecgonine methyl ester. mdpi.comnih.gov

Cytochrome P450 (CYP) System: A minor pathway for cocaine metabolism involves the cytochrome P450 enzyme system in the liver, specifically CYP3A4. mdpi.commdpi.com This pathway leads to the N-demethylation of cocaine, producing norcocaine, which is an active and hepatotoxic metabolite. mdpi.com

The interplay of these enzymes determines the metabolic fate of cocaine. While BChE and hCEs are the dominant pathways leading to inactive metabolites, the involvement of hCE1 in the presence of ethanol and the minor pathway through CYP3A4 can produce active and potentially more toxic compounds.

Table 2: Key Enzymes in Cocaine Metabolism

| Enzyme | Location | Primary Action on Cocaine | Resulting Metabolite(s) |

|---|---|---|---|

| Butyrylcholinesterase (BChE) | Plasma | Hydrolysis of benzoyl ester | Ecgonine methyl ester, Benzoic acid |

| Human Carboxylesterase 1 (hCE1) | Liver | Hydrolysis of methyl ester | Benzoylecgonine |

| Human Carboxylesterase 1 (hCE1) | Liver | Transesterification with ethanol | Cocaethylene |

| Human Carboxylesterase 2 (hCE2) | Liver | Hydrolysis of benzoyl ester | Ecgonine methyl ester |

| Cytochrome P450 3A4 (CYP3A4) | Liver | N-demethylation | Norcocaine |

Chemical Compounds Mentioned

Analytical Methodologies in Cocaine Hydrochloride Research

Chromatographic Techniques

Chromatography is a fundamental tool for separating cocaine hydrochloride from adulterants, diluents, and metabolites. This separation is crucial for accurate identification and quantification.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS)

Gas Chromatography (GC) is a powerful technique for analyzing volatile compounds. In the context of cocaine hydrochloride analysis, it is often used to determine the purity of a sample and to identify the presence of other substances. nih.gov Static headspace-gas chromatography, for instance, can be used to analyze solvents trapped within the crystals of cocaine hydrochloride, which can help in determining the drug's origin and distribution chain. chromatographyonline.com

When coupled with Mass Spectrometry (MS), GC becomes an even more potent analytical tool. GC-MS provides a high degree of specificity and is considered a reference method for the analysis of cocaine and its metabolites. oup.com The GC separates the components of a mixture, and the MS provides detailed structural information, allowing for definitive identification. spiedigitallibrary.orgnih.gov For instance, GC-MS can be used to analyze the volatile organic compounds in seized cocaine hydrochloride, revealing substances like methanol, methyl ethyl ketone, and acetone. spiedigitallibrary.org This method can also identify manufacturing by-products and impurities, such as cis- and trans-cinnamoylcocaine (B1231261) and the isomeric truxillines. researchgate.net To enhance detection, chemical derivatization of cocaine samples is sometimes performed before GC analysis. researchgate.net

Table 1: GC and GC-MS Applications in Cocaine (Hydrochloride) Analysis

| Technique | Application | Key Findings/Capabilities |

|---|---|---|

| Static Headspace-GC | Analysis of occluded solvents in cocaine hydrochloride crystals. chromatographyonline.com | Helps determine the drug's origin and distribution chain by identifying solvents like acetone, diethyl ether, and toluene. chromatographyonline.com |

| GC-MS | Qualitative and quantitative analysis of seized cocaine samples. spiedigitallibrary.orgnih.gov | Identifies cocaine, its metabolites, and associated volatile organic compounds. oup.comspiedigitallibrary.org It can also detect manufacturing by-products and impurities. nih.govresearchgate.net |

| Derivatization GC | Analysis of cocaine impurities and by-products. researchgate.net | Improves the detection of compounds like truxillines and cinnamoylcocaines. researchgate.net |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is another cornerstone technique for the analysis of cocaine hydrochloride. mangaloretoday.comoup.com It is particularly useful for non-volatile or thermally unstable compounds, which can be a limitation of GC. oup.com HPLC methods have been developed for the qualitative and quantitative determination of cocaine hydrochloride in the presence of common adulterants like procaine (B135), lidocaine (B1675312), and caffeine. capes.gov.brtandfonline.comtandfonline.com

Reversed-phase HPLC with UV detection is a common configuration. nih.gov For example, a method using a C18 column and a mobile phase of methanol-water-phosphoric acid-hexylamine can effectively separate cocaine from its adulterants, with detection at specific UV wavelengths. capes.gov.br The sensitivity of HPLC allows for the detection of cocaine and its metabolites at low concentrations in various matrices. oup.comnih.gov Micro-HPLC methods have also been developed to quantify cocaine and its adulterants in seized samples. tandfonline.comtandfonline.com

Table 2: HPLC Methods for Cocaine (Hydrochloride) Analysis

| HPLC Method | Column | Mobile Phase | Detection | Application |

|---|---|---|---|---|

| Reversed-Phase HPLC | µBondopack C18 capes.gov.br | Methanol-water-phosphoric acid-1% hexylamine (B90201) capes.gov.br | UV (196–600 nm) capes.gov.br | Qualitative and quantitative determination of cocaine HCl in mixtures with procaine HCl, lidocaine HCl, and caffeine. capes.gov.br |

| Reversed-Phase HPLC | Lichrospher RP 18 nih.gov | Methanol-phosphate buffer (pH 7) nih.gov | UV (235 nm) nih.gov | Determination of cocaine and benzoylecgonine (B1201016) in plasma and urine. nih.gov |

| Micro-HPLC | RP-18 tandfonline.com | Gradient of aqueous ammonium (B1175870) formate (B1220265) (pH 3.1) and acetonitrile (B52724) tandfonline.com | UV (four wavelengths) tandfonline.comtandfonline.com | Quantification of cocaine and its common adulterants in seized samples. tandfonline.comtandfonline.com |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective method for the preliminary screening of cocaine hydrochloride. mangaloretoday.comunodc.org It is often used in forensic analysis for the initial identification of drugs in seized samples. scirp.org The separation is based on the differential migration of the sample components on a stationary phase (e.g., silica (B1680970) gel) with a suitable mobile phase. The resulting spots are visualized, and their retention factor (Rf) values are compared to standards for identification. mangaloretoday.com

While TLC is primarily a qualitative technique, it can be coupled with other methods for more definitive analysis. For instance, coupling TLC with easy ambient sonic-spray ionization mass spectrometry (TLC/EASI-MS) allows for the rapid and secure analysis of cocaine and its adulterants directly from the TLC plate. scirp.orgscirp.org This combination helps to overcome the limitations of TLC in terms of secure characterization and can identify false positives or negatives. scirp.org

Spectroscopic and Spectrometric Approaches

Spectroscopic and spectrometric methods provide detailed information about the molecular structure and properties of cocaine hydrochloride, complementing the separation capabilities of chromatography.

UV Absorption Spectrophotometry

UV-Visible (UV-Vis) spectrophotometry is a technique that measures the absorption of ultraviolet or visible light by a substance. Cocaine hydrochloride exhibits a characteristic UV absorption spectrum, which can be used for its identification and quantification. mangaloretoday.comnihs.go.jp In a 0.01 mol/L hydrochloric acid solution, cocaine hydrochloride shows specific absorption maxima that can be compared to a reference spectrum for identification. nihs.go.jp

However, UV spectrophotometry can have limitations when analyzing complex mixtures, as other substances may have overlapping absorption spectra. nih.gov In such cases, derivative spectrophotometry can be employed to enhance the resolution of overlapping bands. nih.gov For instance, second derivative absorption spectroscopy has been shown to be suitable for analyzing samples containing cocaine hydrochloride and lidocaine. nih.gov

Nuclear Quadrupole Resonance (NQR) and Nuclear Magnetic Resonance (NMR)

Nuclear Quadrupole Resonance (NQR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful techniques that probe the local chemical environment of specific atomic nuclei.

Nuclear Quadrupole Resonance (NQR) is a radio-frequency spectroscopic technique that can detect nuclei with a non-spherical charge distribution (quadrupolar nuclei), such as ¹⁴N and ³⁵Cl, which are present in cocaine hydrochloride. ufn.ruresearchgate.netkcl.ac.uk A significant advantage of NQR is that it does not require an external magnetic field, making the instrumentation potentially more portable and less expensive. ufn.rukcl.ac.uk Pure NQR has been used to measure the ¹⁴N and ³⁵Cl transition frequencies in cocaine hydrochloride. berkeley.edu For instance, cocaine hydrochloride exhibits a broad ³⁵Cl pure NQR resonance at approximately 2.53 MHz. researchgate.netberkeley.edu

Nuclear Magnetic Resonance (NMR) spectroscopy is a versatile tool for the structural elucidation and analysis of cocaine hydrochloride. nih.govnews-medical.net ¹H and ¹³C NMR spectra provide detailed information about the molecular structure. google.com NMR can distinguish between the free base and hydrochloride forms of cocaine, even in the presence of multiple adulterants. nih.govbruker.com Advanced NMR techniques, such as Diffusion-Ordered Spectroscopy (DOSY) and 2D Maximum-Quantum (MaxQ) NMR, have been shown to be effective for the rapid characterization of cocaine in illicit drug samples. nih.govnews-medical.netbruker.com These methods can provide identification in a very short time, often less than three minutes for a small sample. nih.gov

Table 3: NQR and NMR Parameters for Cocaine (Hydrochloride)

| Technique | Nucleus | Parameter | Value | Temperature |

|---|---|---|---|---|

| NQR | ¹⁴N | Nuclear Quadrupole Coupling Constant (NQCC) | 1.1780 (±0.0014) MHz | 295 K |

| NQR | ¹⁴N | Asymmetry Parameter (η) | 0.2632 (±0.0034) | 295 K |

| NQR | ³⁵Cl | Pure NQR Resonance Frequency | ~2.53 MHz | |

| NMR | ³⁵Cl | Nuclear Quadrupole Coupling Constant (NQCC) | 5.027 MHz | |

| NMR | ³⁵Cl | Asymmetry Parameter (η) | 0.2 |

Mass Spectrometry (e.g., Easy Ambient Sonic-Spray Ionization Mass Spectrometry - EASI-MS)

Easy Ambient Sonic-Spray Ionization Mass Spectrometry (EASI-MS) is an ambient ionization technique that allows for the direct analysis of samples in their native state with minimal preparation. nih.gov This method operates without the need for high voltages, radiation, or heating, using only a compressed gas like nitrogen to create a sonic spray of charged solvent droplets. researchgate.net These droplets desorb and ionize analyte molecules on a sample's surface, which are then directed into the mass spectrometer for analysis. researchgate.net

In the context of cocaine research, EASI-MS has proven to be a valuable tool for the rapid and reliable analysis of seized drug samples. scirp.org Forensic laboratories often encounter cocaine mixed with a variety of adulterants and cutting agents. researchgate.netresearchgate.net Traditional colorimetric tests used for preliminary screening can be prone to interference, leading to false-positive or false-negative results. scirp.orgresearchgate.net

A significant application of EASI-MS in this field is its coupling with Thin Layer Chromatography (TLC). nih.govscirp.org This combination, known as TLC/EASI-MS, allows for the separation of compounds in a mixture on a TLC plate, followed by the direct identification of the separated spots by EASI-MS. scirp.org Research has demonstrated the successful use of TLC/EASI-MS to analyze street samples of powder and crack cocaine, identifying not only cocaine but also common adulterants such as benzocaine, lidocaine, caffeine, and procaine. nih.govresearchgate.netresearchgate.net In one study, fifteen seized samples were analyzed, all of which tested positive for cocaine, alongside other substances like lactose, benzoylecgonine, and ecgonidine. scirp.orgresearchgate.net This capability for on-the-spot characterization helps to overcome the limitations of relying solely on TLC Rf values, which can lead to misidentification. scirp.orgresearchgate.net

The direct analysis capability of EASI-MS has also been highlighted in studies where it was used to detect cocaine in synthetic solid mixtures at concentrations as low as 0.1% w/w, a level below the detection limit of many preliminary field tests.

Table 1: Adulterants and Related Compounds Detected in Cocaine Samples using TLC/EASI-MS

| Compound | Type |

|---|---|

| Benzocaine | Adulterant |

| Lidocaine | Adulterant |

| Caffeine | Adulterant |

| Procaine | Adulterant |

| Lactose | Cutting Agent |

| Benzoylecgonine | Metabolite |

| Ecgonidine | Related Substance |

This table is based on findings from multiple studies. nih.govresearchgate.netscirp.orgresearchgate.net

Circular Dichroism (ECD, VCD) and Raman Optical Activity (ROA)

Chiroptical techniques are highly sensitive to the three-dimensional structure of chiral molecules like cocaine. cas.cz These methods measure the differential interaction of a molecule with left and right circularly polarized light. rsc.org The primary chiroptical techniques used in cocaine research are Electronic Circular Dichroism (ECD), Vibrational Circular Dichroism (VCD), and Raman Optical Activity (ROA). cas.cznih.gov

These spectroscopic methods are powerful for determining the absolute configuration and conformational flexibility of cocaine in different environments. cas.cznih.gov A study measuring the ECD, VCD, and ROA spectra of cocaine hydrochloride in aqueous solution revealed that its preferred conformation in solution differs from its structure in a crystalline state. nih.gov This finding is significant because the flexibility of the molecule and the conformations it adopts are key to its biological activity and how it binds to receptors. cas.cznih.gov

The research highlighted that all three chiroptical techniques offered much greater sensitivity to the conformational state of cocaine than standard unpolarized absorption or Raman spectroscopy. nih.gov Among them, ROA was found to provide the largest number of well-resolved bands, offering a wealth of structural information. cas.cznih.gov The experimental data, when combined with density functional theory (DFT) computations, provided a detailed picture of cocaine's structure in solution. cas.cznih.gov These computational simulations are crucial for interpreting the complex spectra and relating them to specific molecular geometries. cas.cz

Table 2: Comparison of Chiroptical Techniques in Cocaine (Hydrochloride) Analysis

| Technique | Principle | Key Finding in Cocaine Research |

|---|---|---|

| ECD | Differential absorption of left and right circularly polarized UV-Vis light by electronic transitions. rsc.org | Provides information on the prevalent conformation of cocaine in solution. cas.cz |

| VCD | Differential absorption of left and right circularly polarized infrared light by vibrational transitions. cas.czrsc.org | More reliable for determining absolute configuration compared to ECD, as it is less dependent on computational variables. researchgate.net |

| ROA | Differential Raman scattering of right and left circularly polarized light. cas.czrsc.org | Offers the highest number of resolved, conformation-dependent bands, providing rich structural details. cas.cznih.gov |

This table summarizes information from studies on chiroptical analysis of cocaine. cas.czrsc.orgnih.govresearchgate.net

Immunoassays for Screening

Immunoassays are widely used as a primary screening method for the detection of cocaine and its metabolites in biological samples due to their speed and sensitivity. researchgate.netsceti.co.jp These tests are based on the principle of competitive binding, where the drug or its metabolite in a sample competes with a labeled drug for a limited number of specific antibody binding sites. sceti.co.jpnih.gov The presence of the target analyte reduces the signal produced by the labeled drug, indicating a positive result. nih.gov

The primary target for these assays in urine is typically benzoylecgonine, the main metabolite of cocaine. sceti.co.jpnih.gov The Substance Abuse and Mental Health Services Administration (SAMHSA) has recommended a cutoff concentration of 300 ng/mL for benzoylecgonine in urine screening tests. sceti.co.jp Homogeneous enzyme immunoassays (EIA) are a common format, especially for high-volume laboratory testing. nih.gov

Immunoassays are available for various biological matrices, including urine, oral fluid (saliva), and hair. researchgate.netblockscientific.com While urine testing is well-established, oral fluid analysis is gaining traction as it can indicate very recent drug use, typically within the last 12-24 hours. researchgate.net Hair analysis provides a much longer detection window, making it useful for assessing long-term drug exposure. blockscientific.comusdtl.com A screening immunoassay for hair should be targeted towards the parent drug, cocaine, as it is the main compound found in this matrix. blockscientific.com

It is crucial to note that immunoassays are considered preliminary or presumptive tests. researchgate.netsceti.co.jp Due to the possibility of cross-reactivity and other interferences that can lead to false-positive results, all positive screens must be confirmed by a more specific and quantitative method, such as Gas Chromatography-Mass Spectrometry (GC-MS). researchgate.netsceti.co.jp

Table 3: Performance of a Micro-Plate Enzyme Immunoassay (EIA) for Cocaine in Oral Fluids

| Parameter | Value |

|---|---|

| Cutoff Concentration | 10 ng/mL |

| Sensitivity | 95% |

| Specificity | 82% |

| Accuracy | 88% |

Data is in comparison to GC-MS with a 10 ng/mL combined cutoff for cocaine and benzoylecgonine. researchgate.net

Radioligand Binding Studies

Radioligand binding assays are fundamental in vitro techniques used to characterize the interaction of cocaine with its molecular targets in the brain, primarily the dopamine (B1211576) transporter (DAT). pnas.orgresearchgate.net These studies use a radiolabeled compound (a radioligand) that has a high affinity for the target receptor or transporter. By measuring how cocaine competes with and displaces the radioligand, researchers can determine its binding affinity (often expressed as Kᵢ or IC₅₀ values). researchgate.net

In these experiments, brain tissue homogenates containing the target sites are incubated with the radioligand in the presence of varying concentrations of cocaine. pnas.orgucl.ac.be The amount of bound radioactivity is then measured, typically after separating the bound from the unbound radioligand by rapid filtration. pnas.org For instance, studies have used the radiolabeled cocaine analog [³H]WIN 35,428 (also known as [³H]CFT) to assess binding to the DAT. pnas.org

Radioligand binding studies have been instrumental in understanding the structure-activity relationships of cocaine and its analogs. For example, research has shown that introducing a hydrogen-bond donor group at the 2'-position of the cocaine molecule can significantly enhance its binding affinity for the DAT. researchgate.net These assays are also used to investigate cocaine's interaction with other sites, such as sigma receptors (σ₁ and σ₂). ucl.ac.benih.gov Studies have determined the binding affinity of cocaine for σ₁ receptors and have used novel radioligands like [¹²⁵I]E-IA-DM-PE-PIPZE to measure the in vivo occupancy of these receptors by cocaine. nih.gov Such research helps to elucidate the full pharmacological profile of cocaine beyond its primary action on the DAT. ucl.ac.benih.gov

Table 4: Comparative In Vivo Occupancy ED₅₀ Values for Cocaine in Mice

| Target Site | Radioligand Used | ED₅₀ of Cocaine (μmol/kg) |

|---|---|---|

| σ₁ Receptors (whole brain) | [¹²⁵I]E-IA-DM-PE-PIPZE | 68 |

| Dopamine Transporter (striatum) | [¹²⁵I]RTI-121 | 26 |

ED₅₀ is the dose required to achieve 50% occupancy of the target site. Data from a study in CD-1® mice. nih.govresearchgate.net

Brain Imaging Techniques (e.g., Positron Emission Tomography - PET) for Neurobiological Studies

Positron Emission Tomography (PET) is a powerful in vivo neuroimaging technique that allows for the study of neurochemical processes in the living human and non-human primate brain. nih.govresearchgate.net In cocaine research, PET is used to investigate the drug's effects on the dopamine system, its pharmacokinetics, and the neuroadaptations that occur with chronic use. jneurosci.orgneurosci.cn

PET studies often use radiotracers that bind to specific targets, such as the dopamine transporter (DAT) or dopamine D2 receptors. neurosci.cnsciencedaily.com By measuring the distribution and binding of these radiotracers, researchers can quantify the availability of these targets in the brain. nih.gov For example, PET studies using radiotracers like [¹¹C]cocaine and [¹⁸F]N-methylspiroperidol have been used to measure DAT availability and D2 receptor levels, respectively. nih.govneurosci.cn

A consistent finding from PET research is that chronic cocaine users have decreased dopamine D2 receptor availability in the striatum compared to non-users. researchgate.netjneurosci.org This reduction in D2 receptors is a key neuroadaptation that may contribute to the compulsive drug-seeking behavior seen in addiction. sciencedaily.com Furthermore, PET imaging has established a significant correlation between the baseline levels of D2 receptors before any drug use and the subsequent rate at which an individual will self-administer cocaine, suggesting a pre-existing vulnerability factor. sciencedaily.com

PET can also be used to measure brain metabolism (using the radiotracer [¹⁸F]FDG) and to assess the function of presynaptic dopamine neurons (using tracers like [¹⁸F]dopa). nih.govneurosci.cn Studies have shown that cocaine abusers have lower brain glucose metabolism and that a decrease in presynaptic dopamine activity during abstinence is associated with a higher risk of relapse. nih.govneurosci.cn Another area of investigation using PET is neuroinflammation. jneurosci.org For instance, studies have used radiotracers like [¹¹C]PBR28, which binds to the 18 kDa translocator protein (TSPO) as a marker for microglial activation, to explore the role of inflammation in the neurobiology of cocaine abuse. jneurosci.org

Table 5: Key Findings from PET Imaging Studies in Cocaine Research

| PET Radiotracer | Target/Process Measured | Major Finding in Cocaine Users |

|---|---|---|

| [¹⁸F]N-methylspiroperidol / [¹⁸F]fallypride | Dopamine D2-like Receptors | Lower D2 receptor availability in the striatum. nih.govneurosci.cn |

| [¹¹C]cocaine / [¹¹C]β-CIT | Dopamine Transporter (DAT) | No significant change in DAT availability in detoxified users in some studies. neurosci.cn |

| [¹⁸F]FDG | Brain Glucose Metabolism | Lower glucose utilization compared to controls. nih.gov |

| [¹⁸F]dopa | Dopamine Synthesis Capacity | Delayed decrease in dopamine terminal activity in the striatum. neurosci.cn |

| [¹¹C]PBR28 | Translocator Protein (TSPO) / Microglial Activation | No significant increase in TSPO binding was found in one study, contrary to findings in animal models. jneurosci.org |

This table compiles significant findings from various PET studies. nih.govjneurosci.orgneurosci.cn

Structure Activity Relationships Sar of Cocaine Hydrochloride Analogs

Identification of Key Structural Moieties for Potency

The potency of cocaine and its analogs as monoamine reuptake inhibitors is largely determined by three primary structural components: the tropane (B1204802) backbone, the substituents at the C-2 and C-3 positions, and the nitrogen atom at the 8-position. Most potent tropane-based inhibitors are believed to engage with the transporter binding site through at least three critical interactions: an ionic or hydrogen-bonding interaction involving the basic nitrogen, a dipole-dipole or hydrogen-bonding interaction from the C-2 ester group, and a lipophilic interaction involving the C-3 aryl group acs.org.

The 3β-benzoyloxy group and the 2β-carbomethoxy group on the tropane ring are fundamental for high-affinity binding to the DAT. SAR studies have demonstrated that modifications to these positions can dramatically alter potency and selectivity nih.gov. For instance, the nature of the aromatic ring at the 3β-position is critical. While an unsubstituted phenyl group is effective, introducing certain substituents can modulate activity.

| Compound | Modification from Cocaine | DAT Binding Affinity (Ki, nM) | SERT Binding Affinity (Ki, nM) | NET Binding Affinity (Ki, nM) |

|---|---|---|---|---|

| (-)-Cocaine | Reference Compound | ~198 | ~395 | Data Varies |

| Troparil (WIN 35,065-2) | 3β-(4-fluorophenyl) instead of 3β-benzoyl | Lower than Cocaine | - | - |

| RTI-113 | 2β-phenyl ester instead of 2β-methyl ester | Potent | - | ~100x less potent than at DAT psu.edu |

| GBR 12909 | Piperidine-based analog | Potent and Selective mdma.ch | Low Potency | Low Potency |

Note: Ki values can vary between studies based on experimental conditions. The table provides a qualitative comparison based on available literature.

Stereochemical Influence on Pharmacological Activity

Stereochemistry is a critical determinant of cocaine's pharmacological activity. The cocaine molecule has four chiral centers, which allows for a total of eight possible stereoisomers wikipedia.org. However, only the naturally occurring isomer, (1R,2R,3S,5S)-cocaine, commonly referred to as (-)-cocaine, exhibits significant psychostimulant activity and high affinity for the monoamine transporters researchgate.net.

The specific spatial arrangement of the substituents on the tropane ring is crucial for proper interaction with the binding site on the transporters. The key requirement is the cis relationship between the substituents at the C-2 and C-3 positions (designated as 2β, 3β) researchgate.net. In the most active isomer, the 2β-carbomethoxy group occupies an axial position, which is thermodynamically less favorable but essential for potent activity researchgate.net.

Other stereoisomers of cocaine, where the stereochemistry at one or more chiral centers is altered, are substantially less potent. For example, (+)-pseudococaine, the diastereomer of (-)-cocaine, has the opposite configuration at C-2 and C-3 and is significantly weaker as a DAT inhibitor. The S-isomer of cocaine is reported to be 155 times less potent than the R-isomer researchgate.net. This stark difference in activity between stereoisomers underscores the highly specific and three-dimensional nature of the binding pocket on the dopamine (B1211576) transporter, which can precisely distinguish between different spatial arrangements of the ligand.

| Stereoisomer | Key Stereochemical Feature | Relative DAT Inhibitory Potency |

|---|---|---|

| (-)-Cocaine | (1R,2R,3S,5S), 2β-carbomethoxy (axial), 3β-benzoyloxy | High |

| (+)-Pseudococaine | (1R,2S,3R,5S), 2α-carbomethoxy (equatorial), 3α-benzoyloxy | Very Low |

| (+)-Cocaine | Enantiomer of (-)-Cocaine | ~155-fold lower than (-)-Cocaine researchgate.net |

| (-)-Allococaine | Diastereomer | Low |

| (+)-Allopseudococaine | Diastereomer | Low |

Rational Design of Cocaine Analogs for Transporter Selectivity

A primary goal in the medicinal chemistry of cocaine analogs is the rational design of ligands with specific selectivity for one monoamine transporter over the others. This is driven by the hypothesis that separating the effects on DAT, SERT, and NET could lead to compounds with different therapeutic potentials or reduced abuse liability. Transporter selectivity can be achieved by exploiting subtle differences in the amino acid residues that form the ligand binding sites of DAT, NET, and SERT psu.edufrontiersin.org.

A successful example of this approach involves the comparison of two analogs, RTI-31 and RTI-113. These compounds have identical structures except for the substituent on the 2β-ester. In RTI-31, it is a methyl group (like cocaine), whereas in RTI-113, it is a phenyl group. This single change results in RTI-113 being approximately 100 times more selective for DAT over NET psu.edu. Research suggests this selectivity arises from an interaction with a specific amino acid residue that differs between the two transporters: phenylalanine (Phe155) in DAT and tyrosine (Tyr151) in NET. The bulkier phenyl group of RTI-113 appears to interact more favorably with the phenylalanine in DAT, while the hydroxyl group on tyrosine in NET creates a less favorable interaction, thus reducing its binding affinity psu.edu.